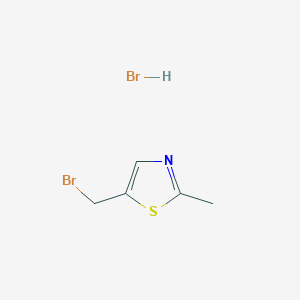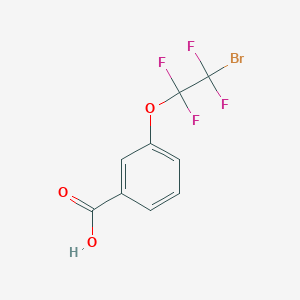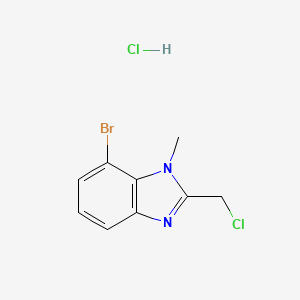
5-(Bromomethyl)-2-methylthiazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-methylthiazole hydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is particularly interesting due to its bromomethyl group, which makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methylthiazole hydrobromide typically involves the bromination of 2-methylthiazole. One common method is the reaction of 2-methylthiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromomethyl group is introduced at the 5-position of the thiazole ring, and the product is subsequently converted to its hydrobromide salt by treatment with hydrobromic acid (HBr).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and efficiency. The use of continuous flow reactors and safer brominating agents can be employed to minimize waste and improve safety. The reaction conditions are carefully controlled to ensure the selective bromination of the 2-methylthiazole without over-bromination or side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-methylthiazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the bromomethyl group can yield the corresponding methylthiazole.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Methylthiazole.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-methylthiazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-methylthiazole hydrobromide largely depends on its application. In biological systems, the bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for antimicrobial or anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Bromomethyl)-2-methylpyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 3-(Bromomethyl)-5-methylpyridine hydrobromide
Uniqueness
Compared to similar compounds, 5-(Bromomethyl)-2-methylthiazole hydrobromide is unique due to the presence of both sulfur and nitrogen in its thiazole ring. This structural feature imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of sulfur-containing heterocycles. Additionally, the compound’s reactivity and versatility in various chemical reactions make it a preferred choice for researchers in multiple fields.
Eigenschaften
Molekularformel |
C5H7Br2NS |
|---|---|
Molekulargewicht |
272.99 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C5H6BrNS.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3;1H |
InChI-Schlüssel |
CSVNWDMATPESRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(S1)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)

![1-{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine dihydrochloride](/img/structure/B13468965.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)


![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)

![Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13469006.png)

